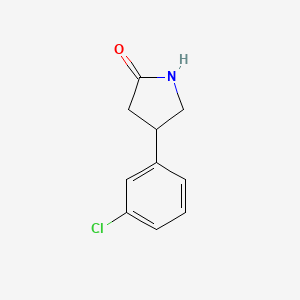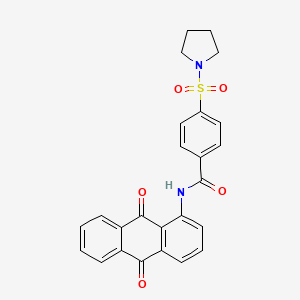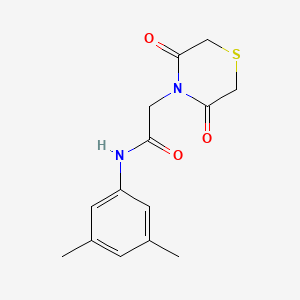
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide, also known as DT-13, is a synthetic compound that has shown potential in various scientific research applications. DT-13 has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide exerts its effects through various mechanisms of action. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have various biochemical and physiological effects. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has several advantages for lab experiments, including its synthetic accessibility, high yield, and purity. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. However, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide also has some limitations for lab experiments, including its limited availability and the need for further studies to determine its toxicity and pharmacokinetics.
Direcciones Futuras
Several future directions can be pursued to further explore the potential of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide. These include:
1. Further studies to determine the toxicity and pharmacokinetics of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide.
2. Development of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide derivatives with improved potency and selectivity.
3. Investigation of the synergistic effects of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide with other anticancer, anti-inflammatory, and antiviral agents.
4. Evaluation of the in vivo efficacy of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide in animal models of cancer, inflammation, and viral infections.
5. Investigation of the molecular mechanisms underlying the anticancer, anti-inflammatory, and antiviral activities of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide.
Conclusion:
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide is a synthetic compound that has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied. Further studies are needed to determine the toxicity and pharmacokinetics of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide and to explore its potential in various scientific research applications.
Métodos De Síntesis
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been synthesized using different methods, including a one-pot reaction of 3,5-dimethylphenyl isocyanate with 3,5-dioxothiomorpholine-4-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3,5-dimethylphenyl isocyanate with 3,5-dioxothiomorpholine-4-carboxylic acid methyl ester, followed by hydrolysis and acetylation. These methods have been optimized to obtain a high yield of N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide with purity suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and antiviral activities. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Moreover, N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have antiviral activity against hepatitis B virus and herpes simplex virus type 1.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9-3-10(2)5-11(4-9)15-12(17)6-16-13(18)7-20-8-14(16)19/h3-5H,6-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBZUFMHGBKWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CSCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)

![(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride](/img/structure/B2858081.png)
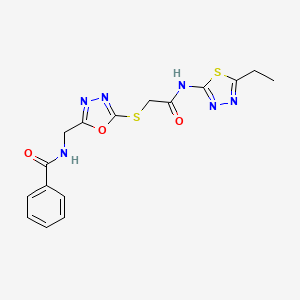

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858085.png)
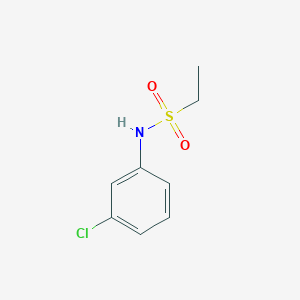
![6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2858087.png)
![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)
